N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine
Description
N-{2-[(3,4-Dichlorobenzyl)oxy]benzyl}-2-butanamine is a secondary amine characterized by a benzyl ether moiety substituted with 3,4-dichloro groups and a sec-butylamine chain. Its molecular formula is C₁₈H₂₀Cl₂NO (molecular weight: ~336.9 g/mol). The compound’s structure comprises:
- A 3,4-dichlorobenzyl group linked via an ether oxygen to a benzyl ring.
- A 2-butanamine (sec-butylamine) attached to the benzyl ring.
The dichloro substitution may enhance lipophilicity and electronic effects, influencing receptor binding or metabolic stability .
Properties
Molecular Formula |
C18H21Cl2NO |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[[2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C18H21Cl2NO/c1-3-13(2)21-11-15-6-4-5-7-18(15)22-12-14-8-9-16(19)17(20)10-14/h4-10,13,21H,3,11-12H2,1-2H3 |
InChI Key |
GEGBMXVNEKJDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-hydroxybenzyl alcohol to form the intermediate 2-[(3,4-dichlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 2-butanamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Observations:
- Chlorination Pattern: The target compound’s 3,4-dichloro substitution distinguishes it from the mono-chloro analog (4-chlorobenzyl in ) and the non-chlorinated benzyloxy analog ().
- Ether Linkage : The target compound and the benzyloxy analog share an ether bridge, whereas the 4-chloro analog lacks this feature. Ethers may enhance solubility compared to purely hydrocarbon-linked amines.
- Salt Forms : The benzyloxy analog exists as a hydrochloride salt , which improves aqueous solubility for pharmaceutical applications.
Physicochemical Properties
- Lipophilicity (logP): The dichloro substitution in the target compound likely increases logP (~4.5 estimated) compared to the mono-chloro analog (~3.2) and the non-chlorinated benzyloxy analog (~2.8). Higher lipophilicity may enhance blood-brain barrier penetration but reduce solubility.
- Stability :
- Ether linkages (target and ) are generally stable under physiological conditions, but the electron-withdrawing dichloro groups in the target compound could slightly reduce hydrolytic stability compared to or .
Biological Activity
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves examining its interactions at the molecular level, including enzyme inhibition, receptor binding, and potential therapeutic uses.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18Cl2N |
| Molecular Weight | 305.23 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2Cl |
These properties suggest that the compound has a relatively complex structure that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and a ligand in receptor binding assays. The compound may interact with various proteins and nucleic acids, affecting signaling pathways and metabolic processes.
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial in pharmacological contexts where modulation of enzyme activity can lead to therapeutic effects.
- Receptor Binding : As a ligand, it may bind to specific receptors involved in neurotransmission or metabolic regulation, influencing physiological responses.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. For example, a study highlighted the synthesis of analogs that showed significant AChE inhibition with IC50 values as low as 2.7 µM .
- Anticancer Potential : Other studies have suggested that related compounds might possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The modulation of signaling pathways such as MAPK and PI3K/Akt has been implicated.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Enzyme Inhibition (AChE) | TBD |
| 4-(benzo[d]thiazole-2-yl) phenols | AChE Inhibition | 2.7 |
| N-benzyl-2-butanamine | Receptor Binding | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
